molecular formula C5H9FO2 B3364254 [(3R)-3-fluorooxolan-3-yl]methanol CAS No. 1123787-01-8

[(3R)-3-fluorooxolan-3-yl]methanol

Cat. No.: B3364254
CAS No.: 1123787-01-8
M. Wt: 120.12 g/mol
InChI Key: MVJZAYJUMXMZGL-RXMQYKEDSA-N
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Description

[(3R)-3-fluorooxolan-3-yl]methanol is a chemical compound with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol It is a fluorinated derivative of oxolane (tetrahydrofuran) and contains a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-fluorooxolan-3-yl]methanol typically involves the fluorination of oxolane derivatives. One common method is the reaction of 2-(3-fluorooxetan-3-yl)ethanol with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-fluorooxolan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 3-fluorooxolan-3-yl aldehyde or 3-fluorooxolan-3-yl carboxylic acid.

    Reduction: Formation of 3-fluorooxolan-3-ylmethane.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

[(3R)-3-fluorooxolan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3R)-3-fluorooxolan-3-yl]methanol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(3R)-3-fluorotetrahydrofuran]: A structurally similar compound with a fluorine atom on the tetrahydrofuran ring.

    [(3R)-3-hydroxyoxolan-3-yl]methanol: Similar structure but with a hydroxyl group instead of a fluorine atom.

    [(3R)-3-chlorooxolan-3-yl]methanol: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

[(3R)-3-fluorooxolan-3-yl]methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the oxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(3R)-3-fluorooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZAYJUMXMZGL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R)-3-fluorooxolan-3-yl]methanol
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[(3R)-3-fluorooxolan-3-yl]methanol
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[(3R)-3-fluorooxolan-3-yl]methanol
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[(3R)-3-fluorooxolan-3-yl]methanol
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Reactant of Route 6
[(3R)-3-fluorooxolan-3-yl]methanol

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